Fmoc-Glu-OAll
Overview
Description
Fmoc-Glu-OAll is an amino acid derivative used in chemical synthesis and peptide chemistry . It is a versatile educt for the synthesis of N-modified glutamines . It is also used in the synthesis of glutamic acid containing cyclic peptides by Fmoc SPPS .
Synthesis Analysis
Fmoc-Glu-OAll is synthesized using Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM .Molecular Structure Analysis
The molecular formula of Fmoc-Glu-OAll is C23H23NO6 . Its molecular weight is 409.4 g/mol . The InChI key is LRBARFFNYOKIAX-FQEVSTJZSA-N .Chemical Reactions Analysis
The α-allyl ester of Fmoc-Glu-OAll can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit .Physical And Chemical Properties Analysis
Fmoc-Glu-OAll appears as white to yellow to beige beads . The loading, determined by the photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF, is 0.40 - 1.00 mmol/g .Scientific Research Applications
Peptide Synthesis and Modification : Fmoc-Glu-OAll is often used in the solid-phase synthesis of peptides. For example, Imhof et al. (2005) utilized Fmoc-Glu-OAll in the synthesis of linear and cyclic phosphopeptides as ligands for protein tyrosine phosphatase SHP-1, demonstrating its utility in generating complex peptide structures (Imhof et al., 2005).
Drug Delivery : Sekido et al. (2001) synthesized oligopeptides consisting of Asp or Glu conjugated with Fmoc for targeted drug delivery to bone. This study highlighted the potential of Fmoc-Glu-OAll in creating drug conjugates for specific tissue targeting, such as for the treatment of osteoporosis (Sekido et al., 2001).
Analytical Methods : The use of Fmoc derivatives, including Fmoc-Glu-OAll, has been explored in analytical chemistry. Lewis et al. (1993) developed a method based on the fluorescence of Fmoc derivatives for analyzing peptides, demonstrating the application of Fmoc-Glu-OAll in sensitive detection techniques (Lewis et al., 1993).
Fluorescence Studies : Tang et al. (2015) developed a method for synthesizing photocaged peptides using Fmoc-Asp and Fmoc-Glu, showcasing the role of Fmoc-Glu-OAll in preparing peptides for photochemical studies (Tang et al., 2015).
Protecting Group Strategies : Research by Leggio et al. (2000) and others has focused on the efficient removal of Fmoc protecting groups, including Fmoc-Glu-OAll, in peptide synthesis, highlighting its importance in the synthesis process (Leggio et al., 2000).
Safety And Hazards
When handling Fmoc-Glu-OAll, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKKMGRINLTBPC-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427262 | |
Record name | Fmoc-Glu-OAll | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu-OAll | |
CAS RN |
144120-54-7 | |
Record name | 1-(2-Propen-1-yl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144120-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Glu-OAll | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid-alpha allyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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